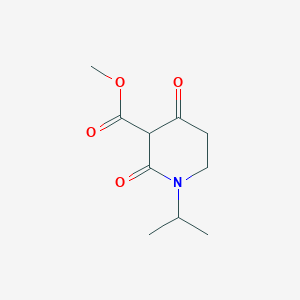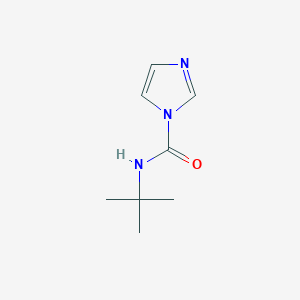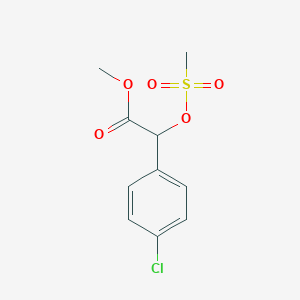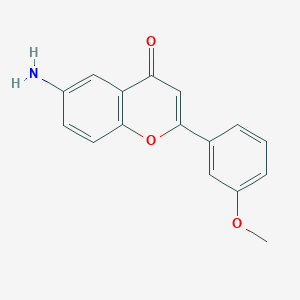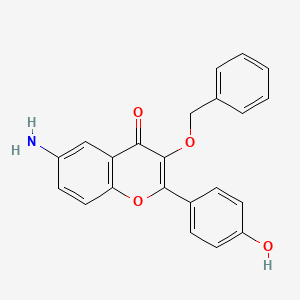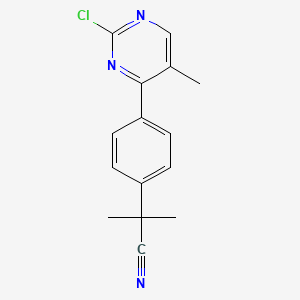
2-(4-(2-Chloro-5-methylpyrimidin-4-yl)phenyl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Chloro-5-methylpyrimidin-4-yl)phenyl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methyl group, attached to a phenyl ring, which is further connected to a nitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chloro-5-methylpyrimidin-4-yl)phenyl)-2-methylpropanenitrile typically involves the reaction of 2-chloro-5-methylpyrimidine with a suitable phenyl derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrimidine derivative is reacted with a phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-Chloro-5-methylpyrimidin-4-yl)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as bases, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-(4-(2-Chloro-5-methylpyrimidin-4-yl)phenyl)-2-methylpropanenitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-(2-Chloro-5-methylpyrimidin-4-yl)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
- 4-(2-Aminoethyl)benzenesulfonyl fluoride
Uniqueness
2-(4-(2-Chloro-5-methylpyrimidin-4-yl)phenyl)-2-methylpropanenitrile is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
1341200-65-4 |
|---|---|
Formule moléculaire |
C15H14ClN3 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
2-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C15H14ClN3/c1-10-8-18-14(16)19-13(10)11-4-6-12(7-5-11)15(2,3)9-17/h4-8H,1-3H3 |
Clé InChI |
RJJNJXCWYAOKKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C2=CC=C(C=C2)C(C)(C)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



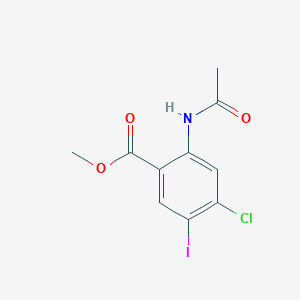
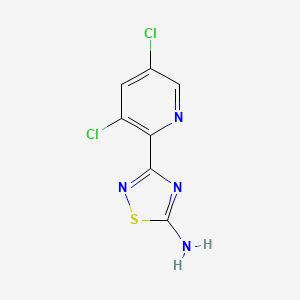
![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)
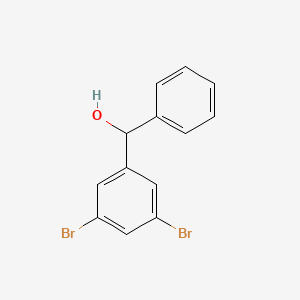
![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
![3-(4-bromophenyl)-7-Oxa-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B13882848.png)
